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Compound of Interest

Compound Name: (1-ethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1587246 Get Quote

This technical guide provides a detailed analysis of the spectroscopic characteristics of (1-
ethyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry

and materials science. Given the limited availability of public experimental spectra for this

specific molecule, this document synthesizes predicted data based on established

spectroscopic principles and data from analogous structures. This guide is intended for

researchers, scientists, and drug development professionals to aid in the structural elucidation,

purity assessment, and analytical method development for this and related pyrazole

derivatives.

Molecular Structure and Overview
(1-ethyl-1H-pyrazol-4-yl)methanol, with the chemical formula C₆H₁₀N₂O and a molecular

weight of 126.16 g/mol , features a pyrazole ring N-substituted with an ethyl group and a

hydroxymethyl group at the 4-position. This unique arrangement of functional groups gives rise

to a distinct spectroscopic fingerprint. The structural confirmation of newly synthesized batches

of this compound relies on a combination of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of (1-ethyl-1H-pyrazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.
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¹H NMR Spectroscopy
The proton NMR spectrum of (1-ethyl-1H-pyrazol-4-yl)methanol is predicted to exhibit distinct

signals for the pyrazole ring protons, the ethyl group, and the hydroxymethyl group. The

chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 s 1H H-5 (pyrazole ring)

~7.4 s 1H H-3 (pyrazole ring)

~4.6 d 2H -CH₂OH

~4.1 q 2H N-CH₂CH₃

~2.0 t (broad) 1H -OH

~1.4 t 3H N-CH₂CH₃

Causality behind Predicted Shifts:

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are in an aromatic

environment and are expected to appear as singlets in the downfield region. Their exact

chemical shifts can be influenced by the solvent and concentration.

Ethyl Group: The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen

atom, which deshields them, causing a downfield shift to around 4.1 ppm. These protons will

appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons

(-CH₃) will appear as a triplet around 1.4 ppm.

Hydroxymethyl Group: The methylene protons of the hydroxymethyl group (-CH₂OH) are

attached to the pyrazole ring and are expected to resonate as a doublet around 4.6 ppm.

The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can vary

depending on solvent, concentration, and temperature due to hydrogen bonding.
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¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~138 C-5 (pyrazole ring)

~129 C-3 (pyrazole ring)

~120 C-4 (pyrazole ring)

~55 -CH₂OH

~45 N-CH₂CH₃

~15 N-CH₂CH₃

Causality behind Predicted Shifts:

Pyrazole Carbons: The carbon atoms of the pyrazole ring are in an aromatic system and will

appear in the downfield region of the spectrum. The C-4 carbon, being substituted with the

hydroxymethyl group, will have a distinct chemical shift.

Ethyl Group Carbons: The methylene carbon (N-CH₂) is directly attached to the

electronegative nitrogen atom, resulting in a downfield shift compared to the methyl carbon.

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is attached to the

pyrazole ring and an oxygen atom, placing its resonance in the midfield region of the

spectrum.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of sample Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) Transfer to a 5 mm NMR tube Insert sample into NMR spectrometer (e.g., 400 MHz)Prepared Sample Acquire 1H and 13C spectra Apply Fourier transformationRaw FID Data Phase and baseline correction Calibrate chemical shifts (e.g., to TMS) Analysis & InterpretationProcessed Spectra

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of (1-ethyl-1H-pyrazol-4-yl)methanol.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

chloroform-d, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube. For quantitative analysis, an internal standard

such as tetramethylsilane (TMS) can be added.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g.,

1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Perform phase and baseline corrections to ensure accurate peak integration and chemical

shift determination.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of (1-ethyl-1H-pyrazol-4-yl)methanol is expected to show characteristic

absorption bands for the O-H, C-H, C=N, and C-O bonds.

Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (alcohol)

~2950-2850 Medium C-H stretch (aliphatic)

~1600-1500 Medium
C=N and C=C stretch

(pyrazole ring)

~1050 Strong C-O stretch (primary alcohol)

Causality behind Predicted Absorptions:

O-H Stretch: The broad absorption band around 3300 cm⁻¹ is a hallmark of the hydroxyl

group and is broadened due to hydrogen bonding.

C-H Stretch: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of the

stretching vibrations of the C-H bonds in the ethyl and hydroxymethyl groups.

Pyrazole Ring Stretches: The C=N and C=C stretching vibrations of the pyrazole ring are

expected to appear in the 1600-1500 cm⁻¹ region.
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C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O

stretching vibration of the primary alcohol.

Experimental Protocol for IR Data Acquisition (ATR
Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Background Scan: Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Data Collection: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution

of 4 cm⁻¹.

Data Processing: The software automatically performs a background subtraction.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity

126 [M]⁺ (Molecular Ion)

97 [M - C₂H₅]⁺

95 [M - CH₂OH]⁺

81 [M - C₂H₅ - N]⁺

Causality behind Predicted Fragmentation: The molecular ion peak [M]⁺ is expected at an m/z

of 126, corresponding to the molecular weight of the compound. Common fragmentation
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pathways for this molecule under electron ionization are likely to involve the loss of the ethyl

group (C₂H₅) or the hydroxymethyl group (CH₂OH).

[M]⁺
m/z = 126

[M - C₂H₅]⁺
m/z = 97

- C₂H₅

[M - CH₂OH]⁺
m/z = 95

- CH₂OH

[M - C₂H₅ - N]⁺
m/z = 81

- N

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway for (1-ethyl-1H-pyrazol-4-
yl)methanol.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or coupled to a gas or liquid chromatograph.

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Conclusion
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The spectroscopic data presented in this guide, while predicted, provides a robust framework

for the identification and characterization of (1-ethyl-1H-pyrazol-4-yl)methanol. The

combination of NMR, IR, and MS provides complementary information that, when analyzed

together, can confirm the molecular structure with a high degree of confidence. Researchers

working with this compound can use this guide to interpret their experimental data and to

develop analytical methods for quality control and further research.

To cite this document: BenchChem. [Spectroscopic Signature of (1-ethyl-1H-pyrazol-4-
yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587246#spectroscopic-data-of-1-ethyl-1h-pyrazol-4-
yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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